REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([OH:14])=[C:10](Br)[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[CH2:15]([N:17]1[CH2:22][CH:21]=[C:20]([CH2:23]O)[CH2:19][CH2:18]1)[CH3:16]>>[CH2:15]([N:17]1[CH2:22][CH2:21][C:20]2([C:10]3[C:9](=[CH:8][C:7]4[CH2:6][CH2:5][NH:4][C:12]=4[CH:11]=3)[O:14][CH2:23]2)[CH2:19][CH2:18]1)[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC(=C(C=C12)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC(=CC1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the procedure of Description 8 (alternative preparation), steps a), b), and c)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC2(CC1)COC1=CC=3CCNC3C=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |